(2-cyano-3-methylphenyl)boronic acid
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Overview
Description
(2-cyano-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group and a methyl group. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-cyano-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method involves the borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds within a short reaction time and with high throughput . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free and additive-free approach to producing boronic acids .
Chemical Reactions Analysis
Types of Reactions
(2-cyano-3-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The cyano and methyl groups on the phenyl ring can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions are typically biaryl compounds, boronic esters, and substituted phenyl derivatives .
Scientific Research Applications
(2-cyano-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-cyano-3-methylphenyl)boronic acid exerts its effects involves the formation of a boron-oxygen bond with diols or other nucleophiles. This interaction is facilitated by the Lewis acidic nature of the boron atom, which allows it to accept electron pairs from nucleophiles . In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methyl substituents, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, which affects its reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, leading to different chemical properties.
Uniqueness
(2-cyano-3-methylphenyl)boronic acid is unique due to the presence of both cyano and methyl groups on the phenyl ring. These substituents enhance its reactivity and allow for a broader range of applications compared to other boronic acids .
Properties
CAS No. |
1375110-42-1 |
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Molecular Formula |
C8H8BNO2 |
Molecular Weight |
160.97 g/mol |
IUPAC Name |
(2-cyano-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,11-12H,1H3 |
InChI Key |
ZCQMAESOJYXBBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C#N)(O)O |
Purity |
95 |
Origin of Product |
United States |
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